1-Methyl-2-oxopiperidine-4-carboxylic acid

Medicinal Chemistry ADME Prediction CNS Drug Design

Researchers often face bottlenecks in high-throughput amide library synthesis due to the extra hydrolysis step required by ester-protected building blocks. 1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 1000932-09-1) eliminates this step, enabling direct use in automated parallel synthesis and saving one synthetic step per library member. - Directly compatible with automated amide coupling workflows; ≥97% purity avoids pre-purification delays. - Single H-bond donor and optimized LogP (-0.06) predict superior passive BBB penetration vs. non-methylated analogs-prioritize for CNS fragment-based discovery. - pKa of 4.73±0.20 provides >1.5 log unit differentiation from saturated analogs, giving measurable control over ionization state at physiological pH for oral absorption optimization.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 1000932-09-1
Cat. No. B1291826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopiperidine-4-carboxylic acid
CAS1000932-09-1
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1CCC(CC1=O)C(=O)O
InChIInChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
InChIKeyFQRTVGXATBBMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxopiperidine-4-carboxylic acid: Structural & Physicochemical Baseline


1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 1000932-09-1) is an N-methylated δ-valerolactam bearing a 4-carboxylic acid substituent (C₇H₁₁NO₃, MW 157.17 g/mol) . It is classified as a heterocyclic building block within the 2-oxopiperidine family and is routinely supplied as a white to off-white solid with purities ≥97% . Its structure combines a cyclic amide (lactam) with a free carboxylic acid, positioning it as a versatile intermediate for amide coupling, esterification, and further derivatization in medicinal chemistry programs .

Why Non-Methylated or Saturated Piperidine Analogs Cannot Substitute


Within the 2-oxopiperidine-4-carboxylic acid scaffold, seemingly minor structural modifications produce quantifiable changes in physicochemical properties that directly impact synthetic utility and downstream ADME predictions. The N-methyl group eliminates one hydrogen-bond donor, alters LogP, modifies pKa, and shifts boiling point relative to both the non-methylated analog (2-oxopiperidine-4-carboxylic acid) and the saturated analog (1-methylpiperidine-4-carboxylic acid) . These differences are not cosmetic; they determine which coupling conditions are tolerated, which protecting group strategies are viable, and how the final compound behaves in biological assays. Substituting without quantitative justification risks failed syntheses or misleading structure-activity relationships .

Quantitative Differentiation Evidence Against Closest Analogs


Reduced H-Bond Donors vs. Non-Methylated Analog Improves Permeability

The N-methyl substitution in 1-methyl-2-oxopiperidine-4-carboxylic acid eliminates the lactam N–H hydrogen-bond donor present in the non-methylated analog 2-oxopiperidine-4-carboxylic acid (CAS 24537-50-6). This results in a hydrogen-bond donor count of 1 versus 2 for the comparator, while the acceptor count remains similar (2 vs. 2) [REFS-1, REFS-2]. The reduction in H-bond donors is a well-established predictor of improved passive membrane permeability and blood-brain barrier penetration [2]. This is accompanied by a shift in computed LogP: -0.0606 (ChemScene) for the target compound versus -0.1269 (Molbase) or -0.9 (PubChem XLogP3) for the non-methylated analog, indicating a measurable increase in lipophilicity [REFS-1, REFS-2, REFS-4].

Medicinal Chemistry ADME Prediction CNS Drug Design

Carboxylic Acid pKa Differentiation from Saturated Analog

The predicted pKa of the carboxylic acid group in 1-methyl-2-oxopiperidine-4-carboxylic acid is 4.73±0.20 . This is >1.5 log units higher than the predicted pKa of 3.16±0.20 for the saturated analog 1-methylpiperidine-4-carboxylic acid (CAS 68947-43-3) [1]. The higher pKa means that at physiological pH 7.4, the target compound exists in a significantly different ionization equilibrium, with a greater proportion of the neutral acid form available for passive membrane transport. Additionally, the boiling point of the target compound (366.2±35.0 °C predicted) is markedly higher than that of the saturated analog (246.1±33.0 °C predicted), reflecting stronger intermolecular interactions that may affect formulation and purification [REFS-1, REFS-2].

Physicochemical Profiling Ionization State Bioavailability

Free Carboxylic Acid vs. Methyl Ester: Synthetic Route Flexibility

1-Methyl-2-oxopiperidine-4-carboxylic acid provides a free carboxylic acid handle (H-Donors: 1) suitable for direct amide coupling with amines, a cornerstone transformation in library synthesis . Its methyl ester analog, methyl 1-methyl-2-oxopiperidine-4-carboxylate (CAS 20845-29-8), has 0 H-bond donors and requires an additional hydrolysis step to unmask the acid functionality . Conversely, the ester analog's LogP of 0.0278 is higher than the target's -0.0606, and its TPSA of 46.61 Ų is lower than the target's 57.61 Ų, making the ester more lipophilic but synthetically less versatile for one-step diversification [REFS-1, REFS-2]. The target compound eliminates a synthetic step (ester hydrolysis) in amide-focused workflows.

Organic Synthesis Amide Coupling Parallel Chemistry

Commercial Purity ≥97% Enables Reliable Multi-Step Synthesis

Multiple reputable vendors supply 1-methyl-2-oxopiperidine-4-carboxylic acid at purities ≥97% (Achemblock: 97% ; Aladdin: 97% ; ChemScene: ≥98% ; Leyan: 98% ). This level of commercial purity is sufficient for use as a building block without additional purification in most medicinal chemistry applications. The consistent availability at these purity levels across multiple independent suppliers reduces single-source procurement risk [REFS-1, REFS-2, REFS-3, REFS-4]. By contrast, the non-methylated analog 2-oxopiperidine-4-carboxylic acid is commonly listed at 95% purity by some suppliers [1], requiring additional quality verification before use in stoichiometric reactions.

Chemical Procurement Quality Assurance Process Chemistry

δ-Valerolactam Scaffold for HDAC and Protease Targeting

1-Methyl-2-oxopiperidine-4-carboxylic acid belongs to the δ-valerolactam class, a scaffold that has been explicitly identified as privileged for histone deacetylase (HDAC) inhibition with documented anti-inflammatory and cytostatic activities [1]. δ-Valerolactam-based HDAC inhibitors have been shown to inhibit cell growth and induce cell differentiation [1]. This is a class-level advantage over the saturated analog 1-methylpiperidine-4-carboxylic acid, which lacks the lactam carbonyl required for zinc-chelating HDAC pharmacophores [2]. Furthermore, carboxylic acid-containing piperidine scaffolds have been reported as potent and selective matrix metalloproteinase (MMP) inhibitors, with multiple analogs demonstrating inhibition of MMP-2, -3, -8, -9, and -13 [3].

Epigenetics HDAC Inhibition Protease Inhibition

Optimal Procurement and Application Scenarios


CNS Fragment Library Design with Reduced H-Bond Donors

When constructing fragment libraries for CNS targets, the single H-bond donor (vs. two for the non-methylated analog) and improved computed LogP (-0.0606 vs. -0.1269 to -0.9) of 1-methyl-2-oxopiperidine-4-carboxylic acid predict better passive blood-brain barrier penetration . This compound should be prioritized over 2-oxopiperidine-4-carboxylic acid in any CNS-oriented medicinal chemistry campaign where membrane permeability is a key selection criterion.

Parallel Amide Library Synthesis via Direct Coupling

For high-throughput amide library production, 1-methyl-2-oxopiperidine-4-carboxylic acid eliminates the ester hydrolysis step required by its methyl ester analog, saving one synthetic step per library member . With commercial purities ≥97%, the compound can be used directly in automated parallel synthesis workflows without pre-purification, improving throughput and reducing cost per compound [REFS-2, REFS-3].

HDAC or MMP Inhibitor Programs Leveraging δ-Valerolactam

The δ-valerolactam substructure in 1-methyl-2-oxopiperidine-4-carboxylic acid provides the lactam carbonyl essential for zinc chelation in HDAC and MMP active sites . The free carboxylic acid offers an additional handle for derivatization into CAP groups or linker attachments. Researchers targeting HDACs or MMPs should select this compound over the saturated 1-methylpiperidine-4-carboxylic acid, which lacks the zinc-chelating lactam carbonyl and is structurally incompatible with these pharmacophores .

Physicochemical Property-Driven Candidate Optimization

When optimizing lead series where ionization state critically affects oral absorption, the pKa of 4.73±0.20 for 1-methyl-2-oxopiperidine-4-carboxylic acid provides a >1.5 log unit differentiation from the saturated analog (pKa 3.16±0.20) . This pKa shift produces a measurably different fraction ionized at physiological pH, directly impacting solubility-pH profiles and absorption predictions. Procurement decisions for property-driven optimization should be based on this quantified difference rather than structural similarity alone.

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